Molecular Weight and Physicochemical Profile Differentiation: Vaginol vs. Apterin
Vaginol (aglycone) exhibits a molecular weight of 262.26 g/mol, whereas apterin (glucoside) possesses a molecular weight of 424.4 g/mol—a 61.8% increase that substantially alters drug-likeness parameters . Vaginol's topological polar surface area (TPSA) is 76.00 Ų, and its XlogP is 1.40 [1]. In contrast, the glucose moiety of apterin introduces additional hydroxyl groups that increase hydrogen bond donor/acceptor counts, thereby reducing passive membrane permeability. This molecular weight differential directly impacts predicted oral bioavailability: vaginol's human intestinal absorption probability is 93.55%, while its predicted human oral bioavailability is 60.00% [1].
| Evidence Dimension | Molecular weight and predicted human intestinal absorption |
|---|---|
| Target Compound Data | MW = 262.26 g/mol; Human intestinal absorption probability = 93.55% |
| Comparator Or Baseline | Apterin: MW = 424.4 g/mol; Human intestinal absorption not directly reported but expected lower due to glycosylation |
| Quantified Difference | MW difference = 162.14 g/mol (61.8% increase from vaginol to apterin); Absorption probability = 93.55% |
| Conditions | In silico ADMET prediction via admetSAR 2.0 |
Why This Matters
This molecular weight differential and absorption prediction distinguish vaginol as the appropriate aglycone for permeability-dependent assays or structure-activity relationship studies, whereas apterin's glucoside form alters solubility and membrane transport characteristics.
- [1] PlantaE DB. Vaginol. TPSA 76.00 Ų, XlogP 1.40, human intestinal absorption probability 93.55%, human oral bioavailability probability 60.00%. View Source
